Bastadin-19

Description

Properties

Molecular Formula |

C34H27Br5N4O8 |

|---|---|

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

(12E,25E)-5,16,21,32,36-pentabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H27Br5N4O8/c35-20-7-16-1-2-27(20)50-28-14-17(8-21(36)30(28)44)4-6-41-34(47)26(43-49)13-19-9-22(37)31(45)29(15-19)51-32-23(38)10-18(11-24(32)39)12-25(42-48)33(46)40-5-3-16/h1-2,7-11,14-15,44-45,48-49H,3-6,12-13H2,(H,40,46)(H,41,47)/b42-25+,43-26+ |

InChI Key |

AHBBQQLIUBAPCY-DCRHPOARSA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Origin of Product |

United States |

Overview of the Bastadin Class of Marine Natural Products

The bastadins are a significant class of bromotyrosine-derived marine natural products. researchgate.net These compounds are predominantly isolated from marine sponges of the Verongida order, particularly those belonging to the genus Ianthella. researchgate.netnih.gov Structurally, bastadins are characterized as cyclic or acyclic tetramers of brominated tyrosine derivatives, often featuring oxime moieties as a key structural element. researchgate.net The biosynthesis of these complex molecules is thought to involve the dimerization of two tyrosine units to form hemibastadins, which then undergo further ether linkages to create the larger bastadin structures. nih.gov

Historical Context and Discovery of Bastadin 19

Bastadin-19 was identified as a constitutional isomer of bastadin-5. nih.govnih.gov Its discovery and isolation were reported from the marine sponge Ianthella cf. reticulata. nih.gov This particular study was the first to report on the secondary metabolites of this specific sponge species. nih.gov During this research, two new bastadins were isolated: (E,Z)-bastadin 19, a diastereoisomer of the already known (E,E)-bastadin 19, and dioxepine bastadin 3. nih.gov The structural determination of Bastadin-19 was aided by the creation of a bastadin NMR database, which facilitated the rapid identification of known compounds and the characterization of new ones. nih.gov The research also explored the possibility that the different oxime geometries observed in bastadin compounds, such as in Bastadin-19, could be artifacts of the isolation process or storage, rather than the initially biosynthesized configurations. nih.gov

Significance in Chemical Biology and Biomedical Research

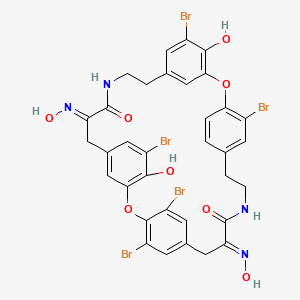

Core Macrocyclic Framework and Key Chemical Substructures

Bastadin-19 is a macrocyclic compound built upon a 28-membered ring system. nih.gov This macrocycle is a pseudo-tetrameric macrodilactam, biosynthetically derived from the oxidative coupling of two bromotyramine and two bromotyrosine units. nih.gov The core framework of Bastadin-19 is classified as an isobastarane macrocycle. This classification is determined by the specific hydroxy-ether linkage in the "northern" bromocatechol bromophenyl ether portion of the molecule. This distinguishes it from its constitutional isomer, Bastadin-5, which possesses the more common bastarane macrocycle. nih.gov

The key chemical substructures that constitute the Bastadin-19 macrocycle are:

Brominated Aromatic Rings: The structure is rich in brominated phenyl and phenol (B47542) rings, a characteristic feature of bastadins.

Amide Bonds: Two amide linkages unite the constituent amino acid-derived units to form the large macrolactam ring. nih.gov

Ether Linkage: A diaryl ether bond is a crucial linkage point within the macrocycle.

Oximo Amide Groups: Bastadin-19 contains two α-ketoxime functionalities that are part of 2-(hydroxyimino)-N-alkylamide groups. nih.gov These groups are significant contributors to the molecule's stereochemistry.

The molecular structure of Bastadin-19 is presented in the table below.

| Compound | Molecular Formula | Key Structural Features |

| Bastadin-19 | C34H28Br6N4O8 | 28-membered isobastarane macrocycle, two oximo amide groups, multiple brominated aromatic rings |

Oximo Amide Configurations and Stereoisomerism

A critical aspect of Bastadin-19's chemistry is the stereoisomerism arising from the configuration of its two oximo amide groups. These groups can exist as either (E) or (Z) diastereomers, leading to multiple isomeric forms of the molecule.

The most commonly isolated form of Bastadin-19 is (E,E)-Bastadin-19 . nih.gov However, an isomer, (E,Z)-Bastadin-19 , has also been isolated and characterized. nih.gov The assignment of these configurations is based on diagnostic 13C NMR chemical shifts of the allylic methylene (B1212753) carbon adjacent to the oxime. nih.gov An (E) configuration typically shows a 13C chemical shift of approximately 28 ppm for this carbon, while a (Z) configuration results in a downfield shift to around 36 ppm. nih.gov

Experimental studies have shown that the different diastereomers of Bastadin-19 can interconvert. nih.gov For instance, photoisomerization of (E,E)-Bastadin-19 using light of 310–330 nm in the presence of acetophenone as a triplet sensitizer (B1316253) yields a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) diastereomers. nih.gov It has been suggested that the naturally occurring forms of bastadins may initially have an all (Z) configuration and that the more stable (E) isomers are formed during isolation and storage. nih.gov

The table below summarizes the different characterized diastereomers of Bastadin-19.

| Diastereomer | Oximo Amide Configurations |

| (E,E)-Bastadin-19 | Both oximo amide groups are in the (E) configuration. |

| (E,Z)-Bastadin-19 | One oximo amide group is in the (E) configuration, and the other is in the (Z) configuration. |

| (Z,E)-Bastadin-19 | One oximo amide group is in the (Z) configuration, and the other is in the (E) configuration. |

| (Z,Z)-Bastadin-19 | Both oximo amide groups are in the (Z) configuration. |

A remarkable feature of the isobastarane macrocycle is its ability to exhibit a surprising degree of reflectional symmetry. nih.gov The macrocycle can twist in a disrotatory fashion to generate one set of conformers, and an opposite disrotatory twist can produce a corresponding set of enantiomeric conformers. nih.gov This conformational equilibrium between enantiomers has been described as "the bastadin dance". nih.gov This inherent flexibility allows (E,E)-Bastadin-19 to equilibrate between numerous conformers. nih.gov

It has been proposed that the transient stability of the (Z)-oximo amide configuration in some bastadin isomers is due to the formation of intramolecular hydrogen bonds involving the (Z)-oxime. nih.gov These hydrogen bonds may hinder the isomerization to the more thermodynamically stable (E)-oximo amide in solution. nih.gov

Relationship Between Structural Features and Biological Activity Profile

The structural differences between Bastadin-19 and its isomer, Bastadin-5, have a profound impact on their biological activities, particularly their ability to modulate the ryanodine (B192298) receptor (RyR1)/FKBP12 Ca2+ channel complex. Bastadin-5 is a known activator of this channel. nih.gov In stark contrast, Bastadin-19 is inactive in mobilizing Ca2+ from the channel, although it can compete with Bastadin-5 for its binding site. nih.gov

Origin from Brominated Tyrosine and Tyramine (B21549) Derivatives

The fundamental building blocks of bastadins are derived from the amino acid L-tyrosine. mdpi.comnih.gov The biosynthesis is initiated by the bromination of tyrosine and its derivative, tyramine. mdpi.commdpi.com This process is catalyzed by flavin-dependent halogenases, enzymes that facilitate the incorporation of bromine atoms onto the aromatic rings of the tyrosine and tyramine precursors. mdpi.comresearchgate.net The presence of genes encoding for these halogenases in symbiotic bacteria associated with sponges like Aplysina cavernicola and Ianthella basta suggests a potential role of these microorganisms in the production of brominated precursors. nih.govmdpi.comresearchgate.net

Following bromination, these precursors undergo a series of transformations. The amino group of the brominated tyrosine unit is typically oxidized to form an oxime functional group. mdpi.com Subsequently, a peptide bond is formed between a brominated tyrosine derivative and a brominated tyramine derivative, creating a "hemibastadin" unit. mdpi.comucdavis.edu The dimerization of these hemibastadin units through ether linkages ultimately leads to the formation of the macrocyclic bastadin skeleton. nih.gov

Proposed Enzymatic Transformations and Coupling Mechanisms

The assembly of the complex bastadin structure from its precursors involves a series of proposed enzymatic transformations and coupling reactions. While the exact enzymatic machinery is still under investigation, several key steps have been postulated based on the structures of isolated intermediates and biosynthetic logic. mdpi.com

Key Proposed Enzymatic Steps:

| Enzymatic Transformation | Description | Enzyme Class (Postulated) |

| Bromination | Incorporation of bromine atoms onto the aromatic rings of tyrosine and tyramine. nih.govmdpi.com | Flavin-dependent Halogenases mdpi.comresearchgate.net |

| Oxidation | Conversion of the amino group of bromotyrosine to an oxime. mdpi.com | Oxidases/Monooxygenases |

| Amide Bond Formation | Linkage of brominated tyrosine and tyramine derivatives to form hemibastadins. mdpi.comucdavis.edu | Non-ribosomal Peptide Synthetases (NRPS)-like enzymes |

| Phenolic Coupling | Formation of diaryl ether bonds to dimerize hemibastadin units and form the macrocycle. ucdavis.eduacs.org | Peroxidases/Phenol Oxidases |

| Macrocyclization | Intramolecular cyclization to form the final macrocyclic structure. smolecule.com | Macrolactam synthetases |

The coupling of the hemibastadin units is a critical step in the formation of the macrocyclic structure. Oxidative phenolic coupling, likely catalyzed by peroxidases, is proposed to form the diaryl ether linkages that connect the two halves of the molecule. ucdavis.eduacs.org The final step involves macrolactamization, an intramolecular amide bond formation, to close the ring and yield the final bastadin structure. smolecule.com The chemoenzymatic synthesis of some bastadins has successfully utilized enzymes like horseradish and soybean peroxidases to achieve these crucial coupling reactions. acs.org

Factors Influencing Biosynthetic Diversity within the Bastadin Family

The remarkable structural diversity observed within the bastadin family is influenced by a combination of genetic, environmental, and chemical factors.

Genetic and Enzymatic Factors: The biosynthetic gene clusters responsible for bastadin production likely exhibit a degree of flexibility, allowing for the generation of various analogs. The substrate specificity of the enzymes involved, particularly the halogenases, oxidases, and coupling enzymes, can vary, leading to different bromination patterns, oxidation states, and linkage regioselectivity. nih.govbiorxiv.org The presence of different enzyme homologs or variants within the producing organism or its microbial symbionts can contribute significantly to the diversity of the final products. nih.govbiorxiv.org

Environmental Influences: The geographic location and the specific biome from which the producing sponge is collected can have a profound impact on the secondary metabolite profile. elifesciences.org Studies have shown that even sponges collected in close proximity can exhibit significant variations in their chemical composition, suggesting that local environmental conditions play a crucial role. mdpi.com Factors such as water temperature and seasonal changes have been shown to influence the quantitative variation of metabolites. mdpi.com

Chemical and Stereochemical Isomerization: The configuration of the oxime functional groups within the bastadin structure is a significant source of diversity. It has been proposed that the initially biosynthesized bastadins may have a specific oxime geometry (e.g., all-Z), which can then isomerize to the more thermodynamically stable E-isomers during isolation or storage. researchgate.netnih.gov Photochemical and thermal conditions can promote this isomerization, leading to the isolation of a mixture of diastereomers, such as (E,E)- and (E,Z)-bastadin-19. researchgate.netnih.gov This highlights the potential for post-biosynthetic modifications to contribute to the observed chemical diversity.

Synthetic Strategies and Analog Development

Convergent Synthetic Methodologies

Convergent synthesis has emerged as the dominant and most efficient strategy for constructing the bastadin skeleton. researchgate.netnih.gov This approach involves the independent synthesis of large, complex fragments of the target molecule, which are then coupled together in the final stages.

A common retrosynthetic disconnection of the two amide bonds bisects the bastadin macrocycle into two key diaryl ether fragments: an α,ω-diamine, referred to as the "western part," and an α,ω-dicarboxylic acid, known as the "eastern part". nih.gov This modular strategy allows for variations in the bromination pattern and the aliphatic chain of the final product by using different combinations of these key intermediates. nih.gov

Western Part (α,ω-Diamine): The synthesis of the western fragment typically originates from tyramine (B21549) derivatives. To accommodate the different aliphatic chains and bromination patterns found in the bastadin family, synthetic routes often involve the preparation of α,ω-aminonitrile intermediates. nih.gov The crucial diamine functionality can then be established through methods like the cobalt boride-mediated reduction of the nitriles. nih.gov For analogs, the synthesis of the western phenethylamine (B48288) portion has been achieved using a Doebner-modified Knoevenagel reaction followed by a Curtius rearrangement. nih.gov

Eastern Part (α,ω-Dicarboxylic Acid): The eastern fragment is constructed from brominated phenolic precursors. The synthesis involves the formation of diaryl ether linkages, often mediated by iodonium (B1229267) salts, followed by the conversion of aldehyde functionalities into α-oximino esters and subsequent saponification to yield the required dicarboxylic acids. To achieve the diversity of the natural products, at least two different dicarboxyl precursors are typically prepared to vary the bromination patterns. nih.gov

The formation of the large macrocyclic ring and the embedded diaryl ether bonds are the most critical and challenging steps in the synthesis of bastadins.

Diaryl Ether Linkage Formation: The efficient and regioselective construction of the o-mono- or dibromo-substituted diaryl ether linkages is a cornerstone of bastadin synthesis. The use of diaryl iodonium salts has proven to be a highly effective method for this transformation. researchgate.netnih.gov This methodology provides excellent control over the regioselectivity of the coupling between phenolic precursors.

Macrocyclization: The final ring-closing step is typically a macrolactamization, forming the two amide bonds that link the eastern and western fragments. nih.gov This is commonly achieved by treating the linear precursor, an amino acid derived from the coupling of the two fragments, with peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt). aua.gr For certain simplified analogs, an alternative macrocyclization strategy based on an intramolecular SNAr macroetherification has been successfully employed, with reagents like cesium fluoride (B91410) (CsF) or potassium carbonate (K₂CO₃) promoting the ring closure. nih.gov

| Synthetic Step | Reagents and Conditions | Purpose |

| Diaryl Ether Formation | Diaryl iodonium salts, Pyridine/DMF, 90°C | Regioselective coupling of phenolic precursors. |

| Amide Bond Formation | EDCI, HOBt, DMF/CH₂Cl₂ | Coupling of eastern and western fragments. |

| Macrolactamization | EDCI, HOBt, DMF | Cyclization of the linear amino acid precursor. aua.gr |

| SNAr Macroetherification | CsF or K₂CO₃, DMSO | Cyclization for simplified analogs. nih.gov |

Chemoenzymatic Synthesis of Biosynthetic Building Blocks

To overcome some of the challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations, chemoenzymatic strategies have been developed. acs.org This approach leverages the high selectivity of enzymes to construct key structural motifs of the bastadin framework.

A notable example is the use of peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), to catalyze the oxidative C-C and C-O phenolic coupling of halogenated tyrosine and tyramine derivatives. acs.orgmolaid.com By carefully controlling the reaction parameters, this method allows for the efficient preparation of the requisite dimeric dityrosine (B1219331) and isodityrosine (B1672229) building blocks in synthetically useful yields. acs.org This strategy significantly streamlines the synthesis by avoiding the multiple protection and deprotection steps that are often required for the sensitive functional groups present in these precursors. acs.org The enzymatic products can then be incorporated into the total synthesis, combining the efficiency of biocatalysis with the flexibility of chemical methods. d-nb.infonih.gov

Design and Chemical Synthesis of Simplified Bastadin-19 Analogs and Derivatives

The synthesis of these simplified analogs is often achieved in a convergent manner, featuring an efficient SNAr macroetherification to form the cyclic ether core. researchgate.netnih.gov For example, 18-membered ring analogs have been prepared by coupling N-Boc-β-alanine with a phenethylamine derivative, followed by further coupling and a final one-pot tandem deprotection and macroetherification using cesium fluoride. nih.gov This modular and efficient approach allows for the generation of a variety of analogs with different aryl substitution patterns for biological evaluation. nih.gov

Molecular and Cellular Mechanisms of Action

Modulation of Ryanodine (B192298) Receptors (RyRs)

Bastadin-19 is a member of the bastadin family of natural products, which are recognized as potent modulators of ryanodine-sensitive sarcoplasmic reticulum calcium channels (RyRs). nih.govresearchgate.net These channels are critical for regulating the release of stored intracellular calcium, a key process in numerous cellular functions, including muscle contraction and neuronal signaling. physiology.orgresearchgate.net

Bastadin-19, a constitutional isomer of the potent RyR1 agonist Bastadin-5, interacts directly with the skeletal muscle isoform of the ryanodine receptor (RyR1) complexed with the 12-kDa FK506-binding protein (FKBP12). nih.govnih.gov The bastadins represent a novel class of compounds that target the RyR1/FKBP12 complex, providing valuable tools for understanding the functional interplay between these two proteins. nih.gov

While sharing a binding site with Bastadin-5, Bastadin-19 exhibits a markedly different functional outcome. Research indicates that Bastadin-19 does not activate the RyR1 channel or mobilize calcium from intracellular stores. nih.gov Instead, it acts as a competitive antagonist, binding to the complex without initiating the conformational changes that lead to channel opening. nih.gov The interaction of the more extensively studied Bastadin-5 suggests that the binding site is a novel modulatory domain on the RyR1/FKBP12 complex. nih.gov Bastadin-5 does not directly cause the dissociation of FKBP12 from RyR1 but significantly enhances the release of FKBP12 induced by the immunosuppressant FK506. nih.gov This allosteric interaction highlights the complexity of modulation at this site. Although essentially inactive as an agonist, Bastadin-19's ability to compete for this binding locus makes it a useful pharmacological probe for studying the structure-activity relationships of the bastadin binding domain on the channel complex. nih.govescholarship.org

| Compound | Activity Type | Efficacy (Ca2+ Mobilization) | Reference |

|---|---|---|---|

| Bastadin-5 | Agonist | EC50 = 2.2 µM | nih.gov |

| Bastadin-19 | Competitive Antagonist | EC50 > 100 µM (inactive) | nih.gov |

The functional consequence of Bastadin-19's interaction with the RyR1/FKBP12 complex is a lack of direct effect on intracellular calcium signaling. Unlike its potent isomer Bastadin-5, which significantly enhances Ca²⁺-induced Ca²⁺ release and increases the open dwell time of the RyR1 channel, Bastadin-19 does not trigger these events. nih.govnih.gov

Studies on Bastadin-5 have shown it can increase the single-channel open dwell times (τ1 and τ2) by 65- and 92-fold, respectively, without altering the channel's unitary conductance. nih.gov It also stabilizes a high-affinity conformation of RyR1 for ryanodine, a plant alkaloid that binds to the open channel state. nih.govphysiology.org In stark contrast, Bastadin-19 is considered essentially inactive in this regard. nih.govescholarship.org Its primary role in the context of calcium signaling is to occupy the binding site and prevent the agonistic action of other bastadins like Bastadin-5. This competitive inhibition without intrinsic activity defines its effect on channel gating kinetics—it does not promote the open state or facilitate calcium flux. The modulation by bastadins can convert ryanodine-insensitive leak states of the channel into ryanodine-sensitive conformations, a mechanism that appears to be blocked by the inactive Bastadin-19. physiology.orgphysiology.org

Cytotoxicity and Apoptosis Induction in Malignant Cell Lines

While research on the specific cytotoxic and apoptotic mechanisms of Bastadin-19 is still developing, studies on related bastadin compounds provide significant insights into their potential anticancer activities. The broader class of bastadins is recognized for exhibiting cytotoxic and anti-angiogenic properties. researchgate.net

Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. aging-us.comwikipedia.orgnih.gov This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. aging-us.comnih.govmdpi.comnih.gov

Studies on bastadin analogues have shown that their cytotoxic effects are often linked to the induction of apoptosis. For instance, Bastadin-6 has been shown to selectively induce apoptosis in human umbilical vein endothelial cells (HUVECs), which is a key aspect of its anti-angiogenic effect. researchgate.netnih.gov The dysregulation of apoptosis is a hallmark of cancer, often involving the overexpression of anti-apoptotic proteins like Bcl-2 or the mutation of pro-apoptotic proteins like Bax. nih.gov Natural compounds that can modulate these pathways are of significant interest in cancer therapy. nih.govmdpi.com While direct studies on Bastadin-19's role in caspase activation or its effects on the Bcl-2 family of proteins are not yet detailed in available literature, the activity of its analogues suggests that it may also function through similar pro-apoptotic mechanisms.

The tumor suppressor protein p53 is a critical regulator of apoptosis, capable of activating both intrinsic and extrinsic pathways in response to cellular stress. aging-us.commdpi.com The ability of natural compounds to activate p53 or bypass its signaling in p53-mutated cancers is a key area of investigation.

The search for specific intracellular targets is crucial for understanding the therapeutic potential of natural compounds. uminho.ptnih.gov Bastadins have been identified as interacting with several intracellular targets. Notably, they have been shown to interact with the ryanodine receptor-1 (RyR-1) calcium channel complex. researchgate.netresearchgate.net The T cell receptor (TCR) complex is another important target in cancer therapy as it can recognize and respond to epitopes from intracellular proteins presented on the cell surface. nih.gov

While specific protein binding partners for Bastadin-19 in cancer cells have not been fully elucidated, the activity of related compounds points towards potential interactions with key cellular machinery. For example, some bastadins inhibit enzymes like topoisomerase II and dihydrofolate reductase. researchgate.net Furthermore, the protein SETDB1 has been identified as helping cancer cells evade the immune system, making it a promising target for therapies. broadinstitute.org Future research may reveal if Bastadin-19 interacts with such proteins or pathways to exert its cytotoxic effects. Recent discoveries have also shown that certain molecules can be stimulated by light to vibrate and rupture cancer cell membranes, a novel mechanical approach to cancer cell destruction. rice.edu

Enzyme Modulation

The bastadin class of compounds is known to interact with and modulate the activity of various enzymes. researchgate.netresearchgate.net For example, Bastadin-3 has been shown to inhibit 24 different protein kinases, which are crucial enzymes in tumor pathogenesis, with IC₅₀ values in the low micromolar range. researchgate.net Other bastadins have been reported to inhibit enzymes such as inositol-5'-phosphate dehydrogenase, topoisomerase II, and dihydrofolate reductase. researchgate.net

A bastadin analogue, dibromohemibastadin-1 (DBHB), was found to inhibit phenoloxidase, an enzyme involved in the attachment of mussels to surfaces, which is relevant to its anti-biofouling properties. nih.gov While specific enzyme inhibition data for Bastadin-19 is not yet available, the broad enzymatic inhibitory profile of the bastadin family suggests that Bastadin-19 may also possess the ability to modulate key enzymes involved in various disease processes.

Inhibition of Phenoloxidase Activity

Bastadins are recognized for their ability to inhibit phenoloxidase, a copper-containing enzyme crucial for processes like the hardening of the proteinaceous adhesives used by marine organisms such as mussels for firm attachment to surfaces. nih.gov The inhibitory action of the bastadin chemical scaffold has been studied in detail, particularly through synthetic congeners like 5,5'-dibromohemibastadin-1 (DBHB), which is structurally related to the natural bastadins. frontiersin.orgimrpress.com

The primary mechanism of inhibition is believed to be the chelation of copper(II) ions within the catalytic center of the phenoloxidase enzyme. frontiersin.org This action is attributed to the α-oxo-oxime functional group present in the bastadin structure. frontiersin.orgimrpress.com By sequestering the copper ions, which are essential for the enzyme's catalytic cycle and the transfer of electrons, the compound effectively neutralizes the enzyme's function. frontiersin.org This prevents the polymerization of foot proteins in mussels, thereby inhibiting their ability to attach securely to substrates. nih.gov

Research on DBHB, a potent inhibitor of blue mussel phenoloxidase, has provided specific quantitative data on this inhibitory effect. semanticscholar.org Structure-activity relationship studies have further underscored the importance of both the oxime moiety and the bromine substituents on the phenolic rings for enhancing the enzyme inhibitory properties. imrpress.comsemanticscholar.org

Interactive Table 1: Inhibition of Blue Mussel (Mytilus edulis) Phenoloxidase by a Bastadin Congener

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5,5'-dibromohemibastadin-1 (DBHB) | Phenoloxidase | 0.84 frontiersin.orgsemanticscholar.orgmdpi.com | Chelation of Copper(II) ions at the catalytic center frontiersin.org |

Modulation of Beta-Secretase 1 (BACE1) Activity

Bastadin-19 has been identified as an inhibitor of Beta-Secretase 1 (BACE1), an aspartic protease that plays a critical role in the amyloidogenic pathway. semanticscholar.org BACE1 is the rate-limiting enzyme in the production of the amyloid-β (Aβ) peptide, which is a hallmark of Alzheimer's disease. The enzyme cleaves the amyloid precursor protein (APP), initiating the sequence of events that leads to the generation of Aβ peptides.

The bastadin class of compounds, in general, has been recognized for its potential as BACE1 inhibitors. nih.govimrpress.com Early screening of marine natural product libraries identified bastadins as a promising structural class for BACE1 inhibition, with Bastadin-9 showing submicromolar activity. nih.gov Further investigations have confirmed this inhibitory potential.

Specific studies on (E,Z)-Bastadin-19 have demonstrated its direct modulatory effect on BACE1. Research has shown that Bastadin-19 can inhibit BACE1 activity by 28% at a concentration of 10 µM and by 15% at a concentration of 1 µM. semanticscholar.org This inhibitory action positions Bastadin-19 as a modulator of the enzymatic processing of APP.

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with RyR Modulatory Potency and Efficacy

The interaction of bastadins with ryanodine (B192298) receptors, large intracellular calcium channels, is highly dependent on their specific structures. Notably, there are marked differences in the potency and efficacy of various bastadin isomers in modulating RyR activity.

A significant finding in the SAR of bastadins is the differential effect of constitutional isomers on RyR channels. For instance, while Bastadin-5 is a potent modulator of the RyR1-FKBP12 complex with an EC50 of 2 µM, its isobastarane isomer, Bastadin-19, is largely inactive, with an EC50 greater than 100 µM. mdpi.com This highlights the critical importance of the macrocyclic skeleton's architecture in determining the compound's ability to interact effectively with the receptor.

Further studies on various natural and synthetic bastadins have revealed that the substitution pattern on the aromatic rings also plays a crucial role. Research on synthetic analogs of Bastadin-10 demonstrated that a bisdebromo analog was inactive, indicating the necessity of the bromine atoms for RyR2 modulatory activity. nih.gov While not a direct study on Bastadin-19, this underscores the general importance of the halogenation pattern for the RyR-modulating activity within the bastadin family.

The following table summarizes the comparative RyR1 modulatory activity of Bastadin-19 and its potent isomer, Bastadin-5.

| Compound | Macrocyclic Skeleton | RyR1 Modulatory Activity (EC50) |

| Bastadin-19 | Isobastarane | > 100 µM |

| Bastadin-5 | Bastarane | 2 µM |

SAR for Anti-Angiogenic and Cytotoxic Activities

Bastadin-19 and its analogs have also been investigated for their potential to inhibit angiogenesis and induce cytotoxicity in cancer cells. These activities are also highly sensitive to structural modifications.

The extent and position of bromine substitution on the tyrosine units are critical determinants of the anti-angiogenic and cytotoxic potency of bastadins. SAR studies on Bastadin-6, a potent anti-angiogenic agent, have shown that both the oxime moieties and the bromine atoms are essential for its potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.netresearchgate.netdntb.gov.uafrontiersin.org Although direct SAR studies on the bromination pattern of Bastadin-19 are limited, the findings from related bastadins suggest that the specific arrangement of bromine atoms on the isobastarane framework of Bastadin-19 likely contributes to its observed moderate anti-angiogenic activity. The removal of bromine atoms from active bastadins has been shown to result in a loss of activity. nih.gov

The macrocyclic core of bastadins is a crucial factor influencing their biological activity. There are two main classes of macrocyclic bastadins: bastaranes (e.g., Bastadin-5 and -6) and isobastaranes (e.g., Bastadin-19).

SAR studies have revealed that the bastarane skeleton is an important structural feature for potent and selective anti-angiogenic effects. nih.gov In contrast, isobastarane-type congeners, such as Bastadin-19, exhibit more moderate anti-proliferative activity against HUVECs. nih.gov This difference in activity is attributed to the conformational properties of the macrocycles. Molecular mechanics calculations have shown that bastarane-type bastadins possess a moderately rigid conformation, whereas isobastarane-type bastadins, including Bastadin-19, have a more flexible conformation. nih.gov The complex and flexible nature of the isobastarane macrocycle in Bastadin-19 may influence its binding to biological targets, leading to a different activity profile compared to its more rigid bastarane counterparts. nih.govmdpi.com Interestingly, some studies have reported that (E,Z)-bastadin-19 and dioxepine bastadin-3, another bastadin derivative, surprisingly display no antitumor activity. frontiersin.org

The table below illustrates the difference in anti-angiogenic activity based on the macrocyclic skeleton.

| Compound Class | Macrocyclic Skeleton | Anti-Angiogenic Activity |

| Bastadin-6 | Bastarane | Potent and selective |

| Bastadin-19 | Isobastarane | Moderate |

The stability and configuration of the oxime groups are therefore critical parameters in the SAR of Bastadin-19, influencing its conformational landscape and, consequently, its biological profile.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational methods are increasingly being used to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor target. For Bastadin-19, molecular docking could be employed to model its interaction with the ryanodine receptor or with protein targets involved in angiogenesis. While specific docking studies on Bastadin-19 are not widely published, the principles of this method can be applied. For example, docking simulations could help visualize how the flexible isobastarane skeleton of Bastadin-19 fits into a receptor's binding pocket compared to the more rigid bastarane skeleton of more active analogs. Such studies could also elucidate the role of specific bromine atoms and the oxime groups in forming key interactions, such as hydrogen bonds or hydrophobic contacts, with the receptor. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. A 3D-QSAR model, for instance, can be developed for a series of Bastadin-19 analogs to predict their anti-angiogenic or cytotoxic potency. nih.govmdpi.com In a hypothetical QSAR study, various molecular descriptors for Bastadin-19 and its analogs would be calculated, representing their steric, electronic, and hydrophobic properties. These descriptors would then be used to build a mathematical model that can predict the activity of new, unsynthesized analogs. Such models can provide valuable guidance for designing more potent and selective Bastadin-19 derivatives by identifying the key structural features that enhance or diminish activity. frontiersin.orgnih.gov

While specific and detailed computational studies on Bastadin-19 are still emerging, the application of these in silico tools holds great promise for accelerating the exploration of its therapeutic potential and for the rational design of novel analogs with improved pharmacological profiles.

Preclinical Research Applications and Methodologies

In Vitro Cellular Models for Biological Activity and Mechanistic Assessments

A cornerstone of preclinical research is the use of in vitro cellular models to elucidate the biological activity and underlying mechanisms of novel compounds. mdpi.com For Bastadin-19 and its analogs, a range of human cell lines have been employed to assess their effects on processes such as cell proliferation, apoptosis, and angiogenesis.

Initial studies have often utilized cancer cell lines to investigate the cytotoxic and anti-proliferative potential of bastadins. While specific data on Bastadin-19's activity across a wide panel of cancer cell lines is still emerging, related bastadin compounds have been evaluated against various cancer types. For instance, other bastadins have shown inhibitory effects on the proliferation of certain cancer cells.

In the context of angiogenesis, a critical process in tumor growth and metastasis, Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model. researchgate.netresearchgate.net These cells are used to study key steps of angiogenesis, such as proliferation, migration, and tube formation. Research on bastadin analogs has demonstrated inhibition of these processes in HUVECs. researchgate.netresearchgate.net For example, some bastadins have been shown to suppress VEGF-induced tube formation and migration of HUVECs. researchgate.net

Mechanistic studies often involve assessing the compound's impact on specific cellular signaling pathways. Techniques such as Western blotting can be used to measure changes in the levels and phosphorylation status of key proteins involved in cell survival, apoptosis, and angiogenesis. For example, studies on related compounds have investigated the modulation of signaling pathways associated with cell survival and proliferation, including the activation of caspases, which are crucial enzymes in the apoptotic process. mdpi.com

Table 1: Examples of In Vitro Cellular Models in Bastadin Research

| Cell Line Type | Application in Bastadin Research | Key Processes Investigated |

| Cancer Cell Lines | Evaluation of anti-cancer activity | Cell proliferation, Apoptosis, Cell cycle arrest |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Assessment of anti-angiogenic potential | Endothelial cell proliferation, Migration, Tube formation researchgate.netresearchgate.net |

In Vivo Animal Models for Investigating Biological Effects (e.g., Angiogenesis, Tumor Growth)

To complement in vitro findings, preclinical research on Bastadin-19 and related compounds utilizes in vivo animal models to evaluate their biological effects in a more complex physiological system. stxbp1disorders.orgsfda.gov.sa These models are crucial for understanding the potential therapeutic efficacy and mechanisms of action in a living organism.

Angiogenesis Models:

Several established animal models are employed to study angiogenesis. The chick chorioallantoic membrane (CAM) assay is a widely used model where the compound's effect on the development of new blood vessels on the membrane of a chicken embryo is observed. nih.govnih.gov Another common model is the mouse dorsal air sac assay, where angiogenesis is induced by factors like VEGF or FGF, and the inhibitory effect of a compound can be quantified. vascularcell.com Subcutaneous Matrigel plug assays in mice are also utilized, where a gel containing pro-angiogenic factors is implanted, and the extent of new vessel infiltration is measured after treatment. nih.gov Studies on other bastadins have demonstrated anti-angiogenic activity in such in vivo models. researchgate.net

Tumor Growth Models:

To investigate the anti-tumor potential of compounds like Bastadin-19, human tumor xenograft models are frequently used. vascularcell.com In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The effect of the compound on tumor growth, size, and vascularity can then be assessed over time. Lenvatinib, an anti-angiogenic drug, has been tested in a broad panel of human tumor xenograft models, demonstrating the utility of this approach in evaluating anti-cancer activity. vascularcell.com While specific in vivo tumor growth inhibition data for Bastadin-19 is not yet widely published, this remains a critical area for future research.

Table 2: Common In Vivo Models in Preclinical Research

| Model | Application | Key Parameters Measured |

| Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis | Inhibition of new blood vessel formation nih.govnih.gov |

| Mouse Dorsal Air Sac Assay | Angiogenesis | Suppression of VEGF- or FGF-induced angiogenesis vascularcell.com |

| Subcutaneous Matrigel Plug Assay | Angiogenesis | Reduction of vascular infiltration into the Matrigel plug nih.gov |

| Human Tumor Xenograft Models | Tumor Growth | Inhibition of tumor volume and growth, changes in microvessel density vascularcell.com |

Advanced Analytical and Spectroscopic Techniques for Bastadin-19 Research

The characterization and study of natural products like Bastadin-19 rely heavily on advanced analytical and spectroscopic techniques. datanose.nlspectrumtechniques.com These methods are essential for structure elucidation, purity determination, and for studying the compound's interactions with biological macromolecules.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantification of bastadins from natural sources or synthetic reactions. researchgate.net Mass spectrometry (MS), often coupled with HPLC (LC-MS), is critical for determining the molecular weight and elemental composition of the compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is indispensable for elucidating the complex chemical structure of bastadins. researchgate.net X-ray crystallography can provide definitive three-dimensional structural information if suitable crystals can be obtained.

To investigate the mechanism of action at a molecular level, techniques like fluorescence spectroscopy and circular dichroism spectroscopy can be employed to study the binding of Bastadin-19 to target proteins and any resulting conformational changes. researchgate.net Furthermore, advanced techniques such as surface-enhanced Raman scattering (SERS) and mass spectrometry imaging (MSI) are emerging as powerful tools for analyzing the distribution and interaction of compounds within cells and tissues. researchgate.net

Table 3: Analytical and Spectroscopic Techniques in Bastadin-19 Research

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Quantification | Purity assessment, Isolation of the compound researchgate.net |

| Mass Spectrometry (MS) | Structural Analysis | Molecular weight, Elemental formula researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed chemical structure, Connectivity of atoms researchgate.net |

| X-ray Crystallography | Structural Elucidation | Three-dimensional atomic structure |

| Fluorescence and Circular Dichroism Spectroscopy | Mechanistic Studies | Binding to biological targets, Conformational changes researchgate.net |

Future Directions and Research Gaps

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthesis of bastadins, a class of bromotyrosine-derived metabolites, is known to originate from marine sponges, primarily of the genus Ianthella. researchgate.netmdpi.com It is understood that these complex macrocycles are formed from the condensation of brominated tyrosine and brominated tyramine (B21549) units. researchgate.netmdpi.com However, the precise enzymatic machinery and the sequence of reactions that lead to the formation of the specific macrocyclic structure of Bastadin-19 remain largely uncharacterized.

A significant research gap is the identification and characterization of the specific enzymes—such as halogenases, oxidases, and ligases—responsible for constructing the bastadin scaffold. Future research should focus on employing modern "-omics" technologies, including genomics, transcriptomics, and proteomics, on Ianthella sponges and their associated microbial symbionts, which may be the true producers of these compounds.

Moreover, advanced techniques like heterologous expression, where the proposed biosynthetic genes are transferred into a more easily culturable host organism (like E. coli or yeast), could be pivotal. researchgate.net This approach, combined with in vitro enzymatic assays, would allow for a step-by-step reconstruction of the biosynthetic pathway. researchgate.netableweb.org Chemoproteomic strategies using pathway-intermediate-based probes could also accelerate the discovery of the functional enzymes involved. frontiersin.org A complete understanding of the biosynthesis would not only be a significant scientific achievement but would also pave the way for bioengineering approaches to produce Bastadin-19 and novel analogs in sustainable quantities.

Discovery and Validation of Novel Molecular Targets

Current knowledge of the molecular targets of Bastadin-19 is limited but intriguing. It is established as a constitutional isomer of bastadin-5. nih.gov While bastadin-5 potently modulates the ryanodine (B192298) receptor (RyR1)/FKBP12 calcium channel complex, Bastadin-19, despite competing for the same binding site, does not activate Ca²⁺ release through this channel. nih.gov This suggests a nuanced interaction with a known target, but its own distinct downstream effects are not understood.

Furthermore, various bastadin compounds have demonstrated a wide array of biological effects, including anti-angiogenic, cytotoxic, and antibacterial activities. ontosight.aijst.go.jp For instance, (E,Z)-bastadin 19 has shown moderate inhibitory activity against the parasite Trypanosoma brucei. researchgate.net A significant research gap exists in identifying the specific molecular targets responsible for these other bioactivities. The antiparasitic mechanism of Bastadin-19, for example, is completely unknown.

Future research should prioritize the identification and validation of these novel targets. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays could be employed to "fish out" binding partners of Bastadin-19 from cell lysates. Validating these interactions through genetic and pharmacological methods will be crucial to confirm their biological relevance. Uncovering new targets will open up new avenues for understanding the compound's polypharmacology and its potential application in a wider range of diseases.

| Bastadin Isomer | Known Molecular Target/Interaction | Reported Biological Activity | Research Gap |

| Bastadin-5 | Agonist/modulator of the RyR1/FKBP12 Ca²⁺ channel complex. nih.gov | Enhances release of Ca²⁺ from the sarcoplasmic reticulum. nih.gov | Elucidation of the precise binding locus on the RyR1/FKBP12 complex. nih.gov |

| Bastadin-19 | Competes for the bastadin-5 binding site on the RyR1/FKBP12 complex but does not activate it. nih.gov | Moderate inhibition against Trypanosoma brucei. researchgate.net | Identification of the molecular target(s) responsible for its antiparasitic activity. |

| Bastadin-6 | Not fully elucidated. | Selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). jst.go.jp | Identification of the specific molecular target(s) mediating its anti-angiogenic effects. jst.go.jp |

Development of Highly Selective and Potent Analogs with Enhanced Biological Profiles

The natural structure of Bastadin-19 provides a complex and valuable scaffold for medicinal chemistry. However, its therapeutic potential may be limited by factors such as potency, selectivity, or pharmacokinetic properties. The development of synthetic analogs represents a critical future direction for translating the promise of this natural product into a viable therapeutic lead.

Future efforts should focus on the convergent synthesis of a library of Bastadin-19 analogs. nih.gov This would involve systematically modifying key structural features, such as:

The number and position of bromine atoms.

The geometry and chemical nature of the oxime functionalities.

The flexibility and size of the macrocyclic ring.

These analogs would then be screened to identify compounds with improved potency against specific targets, enhanced selectivity to reduce off-target effects, and better drug-like properties (e.g., solubility, metabolic stability). The goal is to develop a new generation of bastadin-based compounds optimized for specific therapeutic applications.

Advanced Computational Studies for Rational Drug Design and Mechanistic Insights

Advanced computational methods offer a powerful and efficient means to accelerate the drug discovery process for Bastadin-19. jpionline.org While some molecular mechanics calculations have been used to compare the conformations of different bastadins, a comprehensive computational investigation is a major research gap. jst.go.jp

Future research should leverage computer-aided drug design (CADD) to gain deeper mechanistic insights and guide the development of new analogs. researchgate.netwiley.com Key computational approaches would include:

Molecular Docking and Dynamics Simulations: To predict and analyze the binding mode of Bastadin-19 and its analogs to known and putative targets, such as the RyR1/FKBP12 complex or parasitic enzymes. jpionline.org This can help elucidate why Bastadin-19 acts as an antagonist while its isomer acts as an agonist. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of bastadin analogs with their biological activity. jpionline.org This can rationalize the SAR data and guide the design of more potent compounds.

Pharmacophore Modeling: To identify the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for novel, structurally diverse compounds with similar activity. researchgate.net

Integrating these in silico techniques with experimental validation will create a synergistic feedback loop, enabling a more rational and efficient approach to drug design. nih.gov This will reduce the time and cost associated with synthesizing and testing large numbers of compounds, ultimately accelerating the journey of Bastadin-19 from a natural product curiosity to a potential therapeutic agent. jpionline.org

Q & A

Q. What methods are commonly used to isolate and purify Bastadin-19 from marine sponge extracts?

Bastadin-19 is typically isolated using a combination of solvent extraction and chromatographic techniques. For example, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at λ250 nm has been employed to separate Bastadin-19 from other bastadin congeners (e.g., Bastadin-5 and -6) in Ianthella basta extracts. Sephadex LH-20 gel filtration is also used for preliminary fractionation . Key methodological considerations include optimizing mobile-phase gradients and monitoring retention times (e.g., Bastadin-19 elutes at ~14.2 min under specific conditions) to ensure purity.

Q. How is the structural identity of Bastadin-19 confirmed in experimental settings?

Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assigning proton and carbon signals to resolve the isobastarane skeleton and oxime amide groups.

- High-Resolution Mass Spectrometry (HR-MS): Validating molecular formula and isotopic patterns.

- X-ray Crystallography: Resolving macrocyclic conformations, as demonstrated for (E,E)-Bastadin-19, which revealed reflection symmetry in enantiomers .

- Comparative Chromatography: Matching retention times and spectral data with reference standards .

Q. What are the foundational pharmacological properties of Bastadin-19?

Bastadin-19 is a brominated tyrosine-derived macrocycle initially studied for its activity on ryanodine receptors (RyRs). Unlike Bastadin-5 (IC50 ~0.5 μM), Bastadin-19 exhibits minimal RyR-1 agonism (IC50 >100 μM), likely due to its isobastarane skeleton altering binding dynamics . Researchers should design dose-response assays using skeletal muscle microsomal preparations to quantify RyR modulation, with calcium flux assays as a functional readout.

Advanced Research Questions

Q. How do structural variations between Bastadin-19 and its isomers (e.g., Bastadin-5) explain differences in bioactivity?

Comparative structure-activity relationship (SAR) studies reveal that minor structural changes—such as the isobastarane vs. bastarane skeleton or oxime amide configurations—drastically alter potency. For example:

- Bastadin-5’s bastarane skeleton allows optimal RyR-1 interactions, while Bastadin-19’s isobastarane framework disrupts binding.

- Conformational rigidity, assessed via computational modeling (e.g., energy-minimized conformers), shows that Bastadin-19’s macrocycle adopts sterically hindered poses incompatible with RyR binding pockets . Methodological Recommendation: Pair molecular dynamics simulations with mutagenesis studies on RyR-1 to map critical binding residues.

Q. What experimental strategies resolve contradictions in reported SAR data for Bastadin-19 analogs?

Discrepancies in SAR (e.g., conflicting IC50 values across studies) often arise from variability in:

- Assay Conditions: Differences in calcium concentrations, temperature, or tissue sources (e.g., cardiac vs. skeletal RyR isoforms).

- Compound Purity: Impurities in semi-synthetic analogs (e.g., Bastadin-4 derivatives) may skew results. Resolution Approach:

- Validate purity via HPLC-UV/HR-MS and standardize assay protocols (e.g., adhere to CONSORT guidelines for experimental replication ).

- Use meta-analysis to aggregate data from independent studies, applying statistical tests (e.g., ANOVA with post-hoc correction) to identify outliers .

Q. How can researchers investigate Bastadin-19’s conformational dynamics to inform drug design?

Advanced techniques include:

- X-ray Crystallography: Resolve global energy-minimized conformers and enantiomer symmetry .

- Circular Dichroism (CD): Monitor solvent- or temperature-induced conformational shifts.

- Solid-State NMR: Probe macrocycle flexibility in membrane-mimetic environments. Application Example: Superimposing conformers of Bastadin-19 and active analogs (e.g., Bastadin-5) identifies pharmacophoric regions critical for target engagement.

Q. What methodologies optimize the synthesis of isotopically labeled Bastadin-19 for mechanistic studies?

Cationic reduction using Et3SiD or Et3SiH in trifluoroacetic acid (TFA) selectively introduces deuterium or tritium at specific positions (e.g., C-5 in Bastadin-5 derivatives). This approach can be adapted for Bastadin-19 by modifying reaction conditions (e.g., temperature, catalyst loading) to preserve the isobastarane framework . Purity is confirmed via isotopic ratio mass spectrometry.

Methodological Best Practices

- Reproducibility: Document experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplemental materials, adhering to journal guidelines for compound characterization .

- Data Interpretation: Use cheminformatics tools (e.g., Molecular Operating Environment) to correlate structural features with bioactivity, ensuring alignment with FAIR data principles .

- Ethical Reporting: Disclose conflicts (e.g., synthetic intermediates with commercial sources) and cite primary literature for known compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.